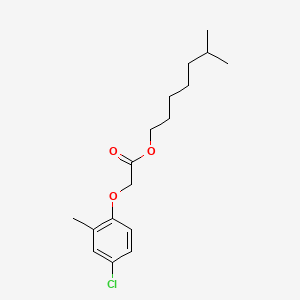

MCPA-isooctyl

描述

Contextualization of Phenoxy Herbicides within Agricultural Science

Phenoxy herbicides represent a class of chemical compounds integral to modern agriculture, primarily used for the selective control of broadleaf weeds. wikipedia.orgmdpi.com These synthetic compounds are structurally analogous to natural plant growth hormones, specifically auxins. nih.gov First introduced in the 1940s, they quickly became a cornerstone of weed management in the cultivation of monocotyledonous crops like cereals, corn, and rice. wikipedia.orgchemcess.com Their mechanism of action involves mimicking the plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled and unsustainable growth in susceptible broad-leaf plants, ultimately causing their demise. wikipedia.orgpestgenie.com.au This selectivity allows for the removal of competitive weeds without significantly harming the desired grass-family crops. wikipedia.org The most prominent members of this chemical family include (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgchemcess.com

The journey to understanding and synthesizing auxin-mimicking herbicides began with fundamental plant biology research. In the late 19th century, Charles Darwin and his son Francis observed that a transmittable substance in grass coleoptiles was responsible for phototropism. gcwgandhinagar.comnih.gov This laid the groundwork for Frits Went's work in the 1920s, where he isolated this growth-promoting substance and named it "auxin," derived from the Greek word auxein, meaning "to grow." biologydiscussion.comwikipedia.org

The first naturally occurring auxin, indole-3-acetic acid (IAA), was chemically identified in the 1930s. nih.govbiologydiscussion.com This discovery spurred research into synthetic compounds with similar structures and activities. researchgate.net During World War II, extensive research into chlorinated phenoxy compounds led to the discovery of 2,4-D and MCPA as potent and selective herbicides. chemcess.com These synthetic auxins were commercially introduced in 1946 and marked a revolution in agricultural weed control. wikipedia.orgpestgenie.com.au Unlike natural IAA, which plants can regulate, synthetic auxins like MCPA are more stable and persist longer, causing the targeted weed to "grow to death." nih.gov

The efficacy of a herbicide is not solely dependent on its intrinsic activity but also on its formulation and ability to reach the target site within the plant. Phenoxyacetic acids like MCPA are often converted into ester or salt forms to improve their delivery characteristics. wikipedia.orgmdpi.com Esterification, the process of converting the carboxylic acid group of MCPA into an ester, plays a crucial role in enhancing its performance.

Esters are generally less water-soluble and more oil-soluble than their parent acids or salt forms. chemcess.com This lipophilic nature facilitates better absorption through the waxy cuticle of plant leaves. Once absorbed, plant enzymes hydrolyze the ester linkage, releasing the active parent acid (MCPA) inside the plant tissues to exert its herbicidal effect. wikipedia.org The choice of the alcohol used for esterification is significant. Long-chain esters, such as the isooctyl ester, are specifically formulated to have low volatility. chemcess.com This characteristic is critical for reducing spray drift, which can prevent the herbicide from damaging nearby susceptible non-target crops and vegetation. chemcess.com Therefore, the formation of MCPA-isooctyl is a deliberate chemical modification designed to optimize foliar uptake and minimize off-target movement.

Academic Significance of this compound in Modern Weed Science

This compound holds considerable academic interest as it represents a refined application of phenoxy herbicide technology. Its specific formulation as a low-volatile ester makes it a subject of study in research focused on optimizing herbicide application and efficacy. For instance, studies have been conducted to evaluate the interaction of this compound with other herbicides in tank mixtures. Research has explored the antagonistic effect of the isooctyl ester of MCPA on the activity of fenoxaprop-ethyl, another herbicide, in various grass species. cambridge.org Such studies are vital for developing effective integrated weed management strategies, where understanding the complex interactions between different chemical compounds is essential. cambridge.org

Furthermore, the development of novel delivery systems, such as nanoformulations, has also involved this compound. Researchers have investigated chitosan (B1678972) nanoparticles loaded with herbicide combinations including this compound to enhance their effectiveness and potentially create more environmentally benign weed management solutions. doaj.orgresearchgate.net These studies highlight the ongoing relevance of this compound not just as a commercial product but as a reference compound in advanced agrochemical research.

Structural and Functional Relationships within the Phenoxyacetic Acid Class

The biological activity of phenoxyacetic acid herbicides is intrinsically linked to their molecular structure. mdpi.com The core structure consists of an aromatic ring linked to a carboxylic acid group via an ether bond. nih.gov This general structure mimics the natural auxin IAA, allowing it to bind to auxin receptors in plants. pestgenie.com.au However, the specific substitutions on the aromatic ring and modifications to the carboxylic acid side chain determine the compound's herbicidal potency, selectivity, and environmental behavior. mdpi.comresearchgate.net

The bioactivity of phenoxy herbicides is highly sensitive to chemical modifications. The type, number, and position of substituents on the aromatic ring are critical. mdpi.comresearchgate.net For MCPA, the key features are a chlorine atom at the 4-position and a methyl group at the 2-position of the phenoxy ring. wikipedia.org This specific substitution pattern is responsible for its high activity against broadleaf weeds and its relative safety for grass crops.

Studies have shown that even small changes can have significant effects. For example, increasing the number of chlorine atoms on the ring can alter the compound's properties. mdpi.com The introduction of different functional groups or replacing the benzene (B151609) ring with other ring systems, like pyridine, can also dramatically change the biological activity. nih.gov The side chain is also a target for modification. As discussed, converting the carboxylic acid to an ester, like the isooctyl ester, does not change the fundamental mode of action but significantly alters physical properties like solubility and volatility, which in turn influences its delivery and bioactivity in a practical application scenario. wikipedia.orgchemcess.com

MCPA is formulated in several forms, including its parent acid, various salts (e.g., sodium, dimethylamine), and esters (e.g., isooctyl, 2-ethylhexyl ester or 2-EHE). orst.eduherts.ac.uk These derivatives are all designed to deliver the active MCPA acid to the target site, but they differ in their physicochemical properties, which affects their handling, application, and performance. wikipedia.org

MCPA Acid: The parent acid has very low water solubility, making it impractical for direct use in water-based spray solutions. plos.org

MCPA Salts: Amine and sodium salts are highly soluble in water, making them easy to formulate as aqueous solutions. wikipedia.orgresearchgate.net However, they have lower foliar absorption rates compared to esters because their ionic nature hinders penetration of the waxy leaf cuticle.

MCPA Esters: Esters like this compound are characterized by low water solubility but high oil solubility, enhancing their ability to penetrate the leaf cuticle. chemcess.com Within the ester category, the length and branching of the alcohol chain influence volatility. Early formulations used short-chain esters (e.g., butyl), which were effective but highly volatile. chemcess.com To mitigate this, low-volatile esters were developed. This compound and MCPA-2-ethylhexyl ester (2-EHE) are examples of such long-chain esters. In fact, according to the U.S. Environmental Protection Agency (EPA), products previously registered under the active ingredient name MCPA isooctyl ester are now registered as MCPA 2-EHE products, indicating a close relationship and similar low-volatility profiles. epa.gov

The primary advantage of this compound (and similar long-chain esters like 2-EHE) over salt formulations is improved foliar uptake, which can lead to enhanced efficacy, particularly on weeds with waxy leaves. The advantage over more volatile short-chain esters is the significant reduction in the potential for off-target drift. chemcess.com

Research Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physicochemical identifiers and properties of the this compound compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | nih.gov |

| CAS Number | 26544-20-7 | nih.gov, echemi.com |

| Molecular Formula | C₁₇H₂₅ClO₃ | nih.gov, echemi.com |

| Molecular Weight | 312.8 g/mol | nih.gov |

| Topological Polar Surface Area | 35.5 Ų | nih.gov |

| Water Solubility | Insoluble | herts.ac.uk |

| Form | Ester of MCPA acid | orst.edu |

Table 2: Comparative Properties of MCPA Derivatives This table provides a comparative analysis of different forms of MCPA, highlighting the influence of the derivative type on key properties relevant to herbicidal application.

| Derivative | Chemical Form | Water Solubility | Volatility | Primary Advantage | Source(s) |

| MCPA Acid | (4-chloro-2-methylphenoxy)acetic acid | Very Low (825 mg/L) | Low | The active herbicidal molecule | wikipedia.org, plos.org |

| MCPA-sodium | Sodium (4-chloro-2-methylphenoxy)acetate | High | Negligible | Ease of formulation in water-based sprays | herts.ac.uk, wikipedia.org, researchgate.net |

| MCPA-dimethylamine | Dimethylamine salt of MCPA | High (866 g/L) | Low | High water solubility for easy formulation | wikipedia.org, herts.ac.uk |

| This compound | Isooctyl (4-chloro-2-methylphenoxy)acetate | Low / Insoluble | Low | Enhanced foliar uptake; reduced drift potential | herts.ac.uk, chemcess.com, orst.edu |

| MCPA-2-EHE | 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate | Low | Low | Enhanced foliar uptake; reduced drift potential | epa.gov, fao.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYKJRLQHHRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891968 | |

| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-20-7, 1238777-58-6 | |

| Record name | MCPA-isooctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ISOOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis, Formulation Science, and Advanced Delivery Systems

Chemical Synthesis Pathways of MCPA-isooctyl

The industrial production of this compound is primarily achieved through the chemical modification of its parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA). This process involves creating an ester linkage with an eight-carbon alcohol, a reaction that alters the compound's physicochemical properties significantly.

The synthesis of this compound is a direct esterification reaction. In this process, the carboxylic acid group of MCPA reacts with isooctyl alcohol to form the isooctyl ester and water. This is a type of condensation reaction. The general chemical equation, analogous to other phenoxy ester syntheses, can be represented as:

MCPA (acid) + Isooctyl alcohol → this compound + Water

This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. google.com Optimization of the synthesis involves controlling several key parameters to maximize the yield and purity of the final product. These parameters include:

Reaction Temperature: Heating the mixture is necessary to drive the reaction forward, but excessive temperatures can lead to side reactions and degradation of the product.

Catalyst Concentration: The amount of acid catalyst must be sufficient to achieve a practical reaction rate without causing unwanted side reactions. google.com

Reactant Molar Ratio: Using a slight excess of one reactant, typically the alcohol, can help drive the equilibrium towards the product side. google.com

Water Removal: As water is a byproduct, its continuous removal from the reaction mixture (e.g., through azeotropic distillation) is a critical optimization step that shifts the chemical equilibrium in favor of ester formation, leading to a higher conversion rate.

Post-reaction, the crude product undergoes a purification process, which may include neutralization of the catalyst, washing to remove unreacted starting materials, and distillation to isolate the final this compound ester. google.com

The term "isooctyl" can refer to several structural isomers of octanol. However, in the context of herbicide production, the alcohol used is most commonly 2-ethylhexanol. greenbook.net Therefore, the resulting ester is more precisely named MCPA 2-ethylhexyl ester. The IUPAC name for another common isomer is 6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate. nih.gov The choice of alcohol isomer is significant as it can influence the physical properties of the final ester, such as its viscosity, boiling point, and solubility, which in turn affect its formulation and herbicidal performance. The branching of the 2-ethylhexyl group contributes to the ester's low water solubility and its characteristics as an oil-like liquid.

Formulation Development and Enhancements for this compound

The transformation of technical-grade this compound into a stable and effective commercial product is the focus of formulation science. The goal is to create a product that mixes easily for application and maximizes the herbicide's biological activity.

The physical and chemical properties of this compound dictate its formulation type and behavior. As an ester, it is lipophilic (fat-soluble) and has very low solubility in water, in contrast to the salt forms of MCPA. publications.gc.cawikipedia.org This insolubility in water makes it unsuitable for simple aqueous solutions. Consequently, this compound is typically formulated as an Emulsifiable Concentrate (EC). herts.ac.uk An EC formulation contains the active ingredient dissolved in a non-polar organic solvent along with a blend of emulsifying agents. When added to water in a spray tank, the emulsifiers cause the oil-based concentrate to form a stable emulsion of fine droplets, allowing for uniform application. greenbook.net

Key physicochemical properties that influence its formulation and efficacy are detailed in the table below. The high octanol-water partition coefficient (log K_ow_) confirms its lipophilic nature, while its vapor pressure is a factor in its potential for off-target movement (volatilization). publications.gc.caregulations.gov

| Property | Value |

| Molecular Formula | C₁₇H₂₅ClO₃ nih.gov |

| Molecular Weight | 312.8 g/mol nih.gov |

| Physical State | Oily liquid |

| Water Solubility | Low; insoluble herts.ac.uk |

| Octanol-Water Partition Coefficient (log K_ow) | 5.37 publications.gc.ca |

| Vapor Pressure | 3.43 × 10⁻⁶ to 1.63 × 10⁻³ Pa at 20°C publications.gc.ca |

This table presents key physicochemical data for this compound.

To broaden the spectrum of weed control, this compound is frequently combined with other herbicides that have different modes of action or target different weed species. These co-formulations or tank mixes can provide more comprehensive weed management than a single active ingredient alone. Some common co-formulation partners include:

| Herbicide Partner | Chemical Class | Purpose of Combination |

| Bromoxynil (B128292) | Nitrile | Provides enhanced control of a wider range of broadleaf weeds. hcpsl.com |

| Dicamba | Benzoic Acid | Offers improved control of tough, perennial broadleaf weeds. hcpsl.com |

| Florasulam (B129761) | Triazolopyrimidine | Used to control difficult broadleaf weeds in cereal crops, with the combination showing a synergistic effect. google.com |

| Acetochlor & Atrazine (B1667683) | Chloroacetamide & Triazine | A ternary mixture used for broad-spectrum pre- and post-emergence weed control in corn, targeting both grasses and broadleaf weeds. |

| Foramsulfuron / Nicosulfuron | Sulfonylurea | Used in corn to control a mix of broadleaf and grass weeds, although interactions can range from synergistic to antagonistic depending on the target weed. tandfonline.com |

This table outlines common herbicides co-formulated with this compound and the strategic purpose of the combination.

Advanced Delivery Systems for this compound

Research into advanced delivery systems aims to improve the efficiency of herbicides like this compound while minimizing their environmental impact. These systems focus on controlled release, better targeting, and enhanced stability. While much of the foundational research is conducted on the parent MCPA acid, the principles are directly applicable to its ester derivatives.

One promising approach is microencapsulation, where the active ingredient is encased within a protective polymer shell. core.ac.uk Studies have explored using cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with MCPA. core.ac.uk This encapsulation can increase the herbicide's water solubility and provide a controlled-release mechanism. core.ac.uk The benefits of such a system include protecting the active ingredient from premature degradation and reducing losses from volatilization and leaching. core.ac.uknih.gov

Another advanced method involves the use of clay-protein composites to create slow-release formulations. nih.gov In this system, the herbicide is bound to a matrix of gelatin and clay. This formulation has been shown to significantly reduce the leaching of MCPA through the soil profile and improve its bioactivity in the upper soil layers where most weeds germinate. nih.gov Such technologies could lead to a reduction in the total amount of herbicide needed for effective weed control. nih.gov These advanced systems, including nanoemulsions and polymeric implants, represent the future of pesticide formulation, offering the potential for more targeted and environmentally sound weed management. mdpi.comnih.govnih.gov

Nano-encapsulation Technologies (e.g., Chitosan (B1678972) Nanoparticles)

Nano-encapsulation is a process where the active ingredient of a pesticide is enclosed within a nanoparticle carrier. jchemrev.com This technology is one of the most promising for protecting host plants, as it allows for the slow and efficient release of chemicals. jchemrev.com The goal of these formulations is to improve the mode of action of herbicides while potentially reducing environmental impact. jchemrev.comnih.gov

Among the various materials used for creating these nanocarriers, natural polymers are widely employed due to their biocompatibility and biodegradability. mdpi.com Chitosan, a natural polysaccharide derived from the deacetylation of chitin, is a particularly notable example. mdpi.com It possesses several advantageous properties, including being biodegradable, biocompatible, and environmentally friendly, making it an excellent candidate for developing nanopesticides. mdpi.comnih.gov

The creation of chitosan-based nanoparticles for agrochemical delivery often involves methods like ionotropic gelation. researchgate.netnih.gov This technique is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP). researchgate.netmdpi.com This process is typically carried out under mild conditions without the need for harsh organic solvents. researchgate.netnih.gov The encapsulation of a hydrophobic compound like this compound would likely involve its entrapment within the core of the forming nanostructure. The cationic nature of the chitosan surface can also attract negatively charged molecules, enhancing the versatility of these systems. nih.govnih.gov

The inherent properties of chitosan make it a highly suitable matrix for nano-encapsulation in agriculture.

Table 1: Properties of Chitosan for Nano-encapsulation in Agriculture

| Property | Description | Significance in Nano-formulation |

| Biocompatibility | Not harmful to living tissues. nih.gov | Allows for safer interaction with non-target organisms and the broader ecosystem. |

| Biodegradability | Can be broken down by natural biological processes. mdpi.com | Reduces the accumulation of synthetic polymer residues in the environment. |

| Cationic Nature | Possesses positively charged amino groups in acidic solutions. nih.gov | Facilitates ionic cross-linking for nanoparticle formation and promotes adhesion to negatively charged biological surfaces. nih.govmdpi.com |

| Mucoadhesive | Adheres to mucosal surfaces. nih.gov | Can improve the retention of the herbicide on plant surfaces, enhancing uptake. |

| Low Toxicity | Generally considered non-toxic. nih.gov | Contributes to a more favorable environmental and safety profile for the final formulation. |

Controlled Release Mechanisms and Dynamics from Nanoformulations

A primary advantage of nano-encapsulating herbicides is the ability to control the release of the active ingredient. jchemrev.comresearchgate.net Unlike conventional formulations that often exhibit a rapid, initial burst, nanoformulations are designed to release the herbicide more slowly and over a prolonged period. nih.govnih.gov This sustained release can extend the duration of weed control and ensure the active ingredient is available when needed. jchemrev.com

The release of the active compound from a nano-carrier is governed by several physical and chemical mechanisms:

Diffusion: The herbicide gradually moves from the core of the nanoparticle, through the polymeric matrix, and into the surrounding environment. This is a common mechanism in many polymeric delivery systems. jchemrev.comnih.gov

Swelling: When the nanoformulation comes into contact with water, the polymer matrix can absorb water and swell. This process can open up pores within the nanoparticle structure, facilitating the diffusion of the encapsulated herbicide. nih.govnih.gov

Erosion/Degradation: The polymeric shell of the nanoparticle can slowly break down or erode in the environment. As the matrix degrades, the encapsulated active ingredient is released. nih.gov

The release kinetics from such systems can be described by mathematical models like the Korsmeyer-Peppas model. In the case of the nano-encapsulated metribuzin (B1676530), the release exponent value indicated that the release was controlled by the swelling and relaxation of the polymer matrix after water absorption. nih.gov

Table 2: Illustrative Comparison of Herbicide Release Profiles

This table uses data for the herbicide metribuzin to illustrate the typical difference in release dynamics between conventional and nano-encapsulated formulations. nih.gov

| Time | Unencapsulated Metribuzin (% Released) | Nano-encapsulated Metribuzin (% Released) |

| 4 hours | ~75% | ~30% |

| 8 hours | ~90% | ~45% |

| 24 hours | >94% | ~70% |

Methodological Advancements in Nanoherbicide Characterization

The development and quality control of nanoherbicides rely on a suite of advanced analytical techniques to characterize their physical and chemical properties. These methods are essential for ensuring consistency, stability, and efficacy of the nanoformulation.

Key characterization techniques include:

Particle Size and Size Distribution: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are commonly used to determine the average size of the nanoparticles and the distribution of sizes within a sample. nih.gov Consistent particle size is crucial for predictable release behavior.

Morphology and Surface Topography: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), provide high-resolution images of the nanoparticles, revealing their shape and surface features. researchgate.net Atomic Force Microscopy (AFM) can also be used to visualize the nanoparticles and provide three-dimensional topographical information. nih.gov

Confirmation of Encapsulation: Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for confirming the successful encapsulation of the active ingredient. By analyzing the infrared spectra of the nanoformulation, the presence of chemical bonds associated with both the polymer carrier and the herbicide can be identified, indicating the herbicide is integrated into the nanoparticle structure. researchgate.net

Encapsulation Efficiency (EE): This critical parameter quantifies the percentage of the initial amount of herbicide that has been successfully encapsulated within the nanoparticles. It is typically determined by separating the nanoparticles from the surrounding medium and measuring the amount of free, unencapsulated herbicide. High encapsulation efficiency is desirable for an effective formulation. Studies on other nanoherbicides have reported encapsulation efficiencies ranging from approximately 75% to over 95%, depending on the herbicide and polymer system. nih.govnih.gov

Table 3: Methodologies in Nanoherbicide Characterization

| Technique | Parameter Measured | Significance |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution | Essential for quality control and predicting stability and release kinetics. nih.gov |

| Nanoparticle Tracking Analysis (NTA) | Particle size, concentration | Provides accurate size and concentration measurements, complementing DLS. nih.gov |

| Atomic Force Microscopy (AFM) | Surface topography, particle shape | Visualizes the three-dimensional structure of the nanoparticles. nih.gov |

| Scanning Electron Microscopy (SEM) | Morphology, surface characteristics | Provides high-resolution images to confirm the shape and integrity of nanoparticles. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Confirms the successful incorporation of the herbicide within the polymer matrix. researchgate.net |

| Quantification of Unencapsulated Herbicide | Encapsulation Efficiency (EE) | Determines the payload of the active ingredient and the efficiency of the formulation process. nih.govnih.gov |

Molecular and Physiological Mechanisms of Action in Target Organisms

Auxin Mimicry and Plant Hormone Signal Transduction Disruption

The herbicidal effect of MCPA is initiated by its ability to impersonate natural auxin, thereby hijacking the plant's hormonal signaling pathways that regulate growth and development. wikipedia.orgnih.gov Unlike natural auxins, which are meticulously regulated by synthesis, degradation, and transport, synthetic auxins like MCPA persist in plant tissues, leading to a continuous and uncontrolled hormonal stimulation. pestgenie.com.aunih.gov This sustained overstimulation of auxin-responsive pathways is ultimately lethal to susceptible plants. nih.govchemicalwarehouse.com

The molecular target for auxin and its synthetic mimics is a co-receptor complex involving the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) family of proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. nih.govnih.gov Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein. nih.govresearchgate.net This binding event tags the Aux/IAA repressor for degradation by the 26S proteasome. nih.gov

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of a multitude of auxin-responsive genes. scielo.br In the presence of a synthetic auxin like MCPA, this process becomes unregulated. MCPA binds to the TIR1/AFB receptors, causing the continuous destruction of Aux/IAA repressors. nih.gov This leads to the massive and sustained activation of auxin-responsive genes, triggering a cascade of downstream effects. scielo.br Research comparing various auxin herbicides has shown that MCPA, along with 2,4-D, exhibits lower binding affinity to the TIR1, AFB2, and AFB5 receptors compared to the natural auxin IAA. nih.gov Despite this, its persistence within the plant ensures a potent herbicidal effect. nih.gov

The signaling cascade also involves the production of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA), and the generation of reactive oxygen species (ROS). nih.govscielo.br The overproduction of these molecules contributes significantly to the cellular damage and eventual death of the plant. nih.govscielo.br

The uncontrolled gene expression induced by MCPA leads to profound and lethal disturbances in cellular processes. pestgenie.com.au One of the primary effects is the disruption of controlled cell enlargement, division, and differentiation. pestgenie.com.auucanr.edu

Uncontrolled Cell Elongation and Division : MCPA stimulates abnormal and unsustainable growth. wikipedia.org It causes cells in the vascular tissues (phloem and xylem) to divide uncontrollably, leading to a blockage of these transport systems. This proliferation of tissue also crushes adjacent cells. The herbicide also induces abnormal cell elongation, contributing to the characteristic symptoms of epinasty (twisting and curling of stems and petioles), leaf malformation, and tissue thickening. nih.govucanr.edupurdue.edu

Disrupted Differentiation : The herbicide interferes with the normal differentiation of tissues. nih.gov It concentrates in the actively growing meristematic regions of the plant, where it disrupts protein synthesis and cell division, ultimately halting normal development. orst.edu This results in malformed roots, stems, and leaves, preventing the plant from functioning correctly. publications.gc.ca In susceptible broadleaf weeds, these effects cascade, leading to a complete breakdown of physiological processes, tissue necrosis, and ultimately, plant death. wikipedia.orgnih.gov

Absorption, Translocation, and Metabolism within Plant Systems

The effectiveness of MCPA-isooctyl as a systemic herbicide is dependent on its ability to be absorbed by the target weed, move throughout the plant to its sites of action, and be converted into its biologically active form. orst.eduwikipedia.org

This compound is designed for efficient uptake through both the leaves (foliar) and roots of plants. orst.edupublications.gc.ca

Foliar Uptake : The ester form, this compound, is significantly more lipophilic (fat-soluble) than its acid or salt counterparts. sourcetotap.eu This property facilitates its penetration through the waxy cuticle of plant leaves, which acts as a primary barrier to water-soluble substances. wur.nl Studies have shown that unformulated active ingredients are generally absorbed poorly, highlighting the importance of the ester formulation for effective foliar penetration. wur.nl The efficiency of uptake can vary between the upper (adaxial) and lower (abaxial) leaf surfaces, often influenced by cuticle thickness and the density of stomata. rsc.org

Root Uptake : MCPA can also be absorbed from the soil by plant roots. wikipedia.orgnih.gov Once absorbed, it is translocated upwards through the xylem. ucanr.edu The mobility and uptake from soil can be influenced by soil properties. wikipedia.org

A 2023 study on Palmer amaranth (B1665344) found that over 90% of applied [¹⁴C]MCPA was absorbed by the plants within 12 hours after treatment, indicating rapid uptake. cambridge.org

Once absorbed, MCPA is translocated systemically throughout the plant, reaching the active meristematic tissues where it exerts its primary effect. orst.eduwikipedia.org This movement occurs through both the xylem and phloem vascular systems. ucanr.eduresearchgate.net

Phloem Transport : After foliar application and absorption, MCPA moves from the treated leaves (source tissues) to areas of active growth like shoot tips, root tips, and developing seeds (sink tissues) via the phloem. ucanr.edupurdue.edu

Xylem Transport : Following root uptake, MCPA is transported upwards from the roots to the shoots with the flow of water in the xylem. ucanr.edu

This dual-pathway translocation ensures that the herbicide is distributed throughout the entire plant, a key characteristic of systemic herbicides. orst.edupurdue.edu The compound concentrates in these growing regions, where it disrupts cell division and growth. orst.edu Research on Palmer amaranth showed that while absorption was rapid, the majority (∼85%) of the absorbed MCPA remained in the treated leaf, with translocation to other parts of the plant being a slower process. cambridge.org

This compound is a pro-herbicide, meaning the applied substance is not the primary phytotoxic agent. orst.edu Its herbicidal activity is dependent upon its conversion into the parent MCPA acid within the plant. sourcetotap.eucanada.ca

This conversion is achieved through hydrolysis, a chemical reaction where the ester group of this compound is cleaved by plant enzymes (esterases), yielding MCPA acid and isooctyl alcohol. sourcetotap.eu This bioactivation step is crucial, as it is the anionic MCPA acid that is recognized by the auxin receptor complex. pestgenie.com.aunih.gov Field studies have demonstrated that a large proportion of this compound converts to MCPA acid on the day of application, with the conversion being nearly complete within three days under normal conditions. canada.ca The rate of this hydrolysis can be influenced by environmental factors. sourcetotap.eucanada.ca Once formed, the MCPA acid is relatively persistent within the plant compared to natural auxins, allowing it to continuously disrupt hormonal signaling and cause the lethal effects described above. nih.gov

Biochemical and Physiological Responses of Target Weeds to this compound

This compound, after being absorbed and converted to its active acid form, functions as a synthetic auxin herbicide. herts.ac.uk It selectively targets broadleaf weeds by concentrating in the meristematic tissues, which are the regions of active growth. fao.orgorst.edu Here, it triggers a cascade of biochemical and physiological disruptions that overwhelm the plant's normal regulatory processes, leading to uncontrolled growth and eventual death. wikipedia.org The induced changes result in a series of processes that disturb the morphology of plant roots, stems, and leaves. frontiersin.org

A primary mechanism of MCPA's phytotoxic action is its interference with the synthesis of nucleic acids and proteins, which are fundamental to cell division and growth. fao.orgorst.edu By mimicking the natural plant hormone auxin, MCPA disrupts the hormonal balance that regulates gene expression. wikipedia.org This leads to abnormal and uncontrolled cell division and elongation. orst.edu

Research indicates that phenoxy herbicides can repress the expression of specific genes. researchgate.net For example, studies on the effects of MCPA on cyanobacteria, which share photosynthetic pathways with plants, revealed that the herbicide can significantly decrease the mRNA levels of genes encoding for key photosynthetic proteins like D1 protein and RuBisCO. researchgate.net This repression of gene expression points to a direct impact on nucleic acid function. The disruption of protein synthesis is a core component of MCPA's mode of action, as it prevents the plant from producing the necessary enzymes and structural components for orderly development. orst.edufao.org This interference ultimately halts controlled growth in the meristematic regions. orst.edu

The application of this compound induces significant oxidative stress in susceptible plants, leading to marked changes in the activity of various enzymes. nih.govresearchgate.net The overproduction of reactive oxygen species (ROS) is a common response to herbicide-induced stress, which in turn can cause lipid peroxidation and damage to cellular structures. nih.gov

To counteract this oxidative damage, plants elevate the activity of antioxidant enzymes. nih.govresearchgate.netnih.gov Studies on weeds subjected to herbicide stress have consistently shown increased activity of enzymes such as:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Significant increases in SOD activity have been observed in weeds following herbicide treatment. nih.govresearchgate.net

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, a crucial step in detoxifying ROS. Its activity drastically increases in response to herbicide-induced stress. nih.govnih.gov

Peroxidase (POD): This enzyme is involved in a variety of plant defense mechanisms, including the detoxification of hydrogen peroxide. Elevated POD activity is a common indicator of phytotoxic stress in plants. nih.govresearchgate.net

Conversely, MCPA can inhibit the function of enzymes essential for normal growth and photosynthesis. Molecular studies have shown that MCPA can interact with and repress key photosynthetic proteins such as RuBisCO, which is the primary enzyme responsible for carbon fixation in the Calvin cycle. researchgate.net This inhibition of photosynthetic enzymes disrupts the plant's ability to produce energy, contributing to its eventual death. researchgate.net

Table 2: Changes in Enzyme Activity in Weeds in Response to Herbicide-Induced Stress

| Enzyme | Function | Observed Response to Stress | Citation |

| Superoxide Dismutase (SOD) | Antioxidant Defense | Activity increases significantly | nih.govresearchgate.netnih.gov |

| Catalase (CAT) | Antioxidant Defense | Activity increases drastically | nih.govresearchgate.netnih.gov |

| Peroxidase (POD) | Antioxidant Defense | Activity is elevated | nih.govresearchgate.net |

| RuBisCO | Carbon Fixation (Photosynthesis) | Expression and activity are repressed/inhibited | researchgate.net |

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Environmental Transformation of MCPA-isooctyl

The environmental transformation of this compound begins with its rapid conversion to its parent acid, MCPA. This initial step is critical as the subsequent environmental behavior, including persistence, mobility, and degradation, is that of the MCPA anion.

Hydrolysis Kinetics and Pathways in Soil and Aquatic Environments

Once introduced into soil or aquatic systems, ester forms of phenoxyalkanoic acids like this compound undergo rapid hydrolysis to the corresponding acid anion. sourcetotap.eu This conversion to MCPA typically occurs within hours or days, meaning the ester form itself has a very short persistence. sourcetotap.eu Following this initial hydrolysis, the resulting MCPA acid is stable against further abiotic hydrolysis. epa.gov

The rate of this initial hydrolysis can be influenced by environmental conditions. Generally, hydrolytic degradation rates increase with higher temperatures and in alkaline water conditions. researchgate.net The process involves the cleavage of the ester bond, releasing the MCPA acid and isooctyl alcohol.

Table 1: Hydrolysis of this compound in the Environment

| Parameter | Finding | Source(s) |

|---|---|---|

| Initial Transformation | This compound is rapidly hydrolyzed to MCPA acid. | sourcetotap.eu |

| Timeframe | Occurs within hours to days in soil environments. | sourcetotap.eu |

| Stability of Product | The resulting MCPA acid does not readily hydrolyze further. | epa.gov |

Microbial Degradation in Soil and Water

Microbial activity is the primary driver of MCPA degradation in both soil and water. researchgate.net The efficiency of this biodegradation is dependent on the presence of specific microbial communities and favorable environmental conditions. Degradation is known to occur rapidly under aerobic conditions, while it can be negligible in anaerobic environments, potentially leading to the persistence of MCPA in saturated or deep soil layers. sourcetotap.euulster.ac.uk

A key microbial species capable of breaking down phenoxyalkanoic acid herbicides is Cupriavidus gilardii. The T-1 strain of this bacterium has been identified as being efficient at degrading MCPA and its isooctyl ester. acs.orgresearchgate.netnih.govfigshare.com This strain has demonstrated the ability to persist and migrate vertically in soil, contributing to the removal of MCPA at various depths. nih.gov Other microbial genera have also been associated with the degradation of MCPA, highlighting a diverse community of microorganisms responsible for its removal from the environment. researchgate.net

Table 2: Microbial Species Implicated in MCPA Degradation

| Genus/Species | Role | Source(s) |

|---|---|---|

| Cupriavidus gilardii (Strain T-1) | Efficiently degrades MCPA and this compound ester. | acs.orgresearchgate.netnih.govfigshare.com |

| Aminobacter | Associated with MCPA degradation. | researchgate.net |

| Novosphingobium | Associated with MCPA degradation. | researchgate.net |

| Pseudomonas | Associated with MCPA degradation. | researchgate.net |

| Rhodococcus | Associated with MCPA degradation. | researchgate.net |

| Sphingobium | Associated with MCPA degradation. | researchgate.net |

| Sphingopyxis | Associated with MCPA degradation. | researchgate.net |

The biochemical pathway for MCPA degradation by microbes is well-documented. The initial and rate-limiting step involves the cleavage of the ether bond. This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by genes such as tfdA or related tfdA-like genes. This cleavage breaks the MCPA molecule into 4-chloro-2-methylphenol (B52076) and an acetic or propanoic acid side chain, which are then further metabolized by the microorganisms.

The rate of microbial degradation of MCPA is significantly influenced by several environmental factors. Optimal conditions promote the growth and metabolic activity of the degrading microbial communities. ulster.ac.uk Key factors include soil moisture (which affects oxygen availability), temperature, and pH. ulster.ac.uk Research on the degradation of a similar herbicide by Cupriavidus gilardii T-1 identified optimal conditions as a pH range of 7.0 to 9.0 and a temperature range of 37–42 °C. researchgate.netfigshare.com Degradation is generally faster in topsoils where microbial activity is higher and decreases in deeper soil layers. researchgate.netresearchgate.net Conversely, conditions that inhibit microbial activity, such as the presence of fresh de-oiled two-phase olive mill waste, can slow the dissipation of the herbicide. nih.gov

Table 3: Optimal Conditions for Phenoxy Herbicide Degradation by Cupriavidus gilardii T-1

| Environmental Factor | Optimal Range | Source(s) |

|---|---|---|

| pH | 7.0 - 9.0 | researchgate.netfigshare.com |

| Temperature | 37 - 42 °C | researchgate.netfigshare.com |

Photodegradation Mechanisms and By-product Formation

Photodegradation, or the breakdown of a molecule by sunlight, is another pathway for the transformation of MCPA in the environment. This process can occur on soil surfaces, on plant leaves, or in water. ulster.ac.uk The rate of photodegradation varies significantly depending on the medium.

The degradation is initiated by hydroxyl (•OH) radicals, which can attack the MCPA molecule through either H-atom abstraction or addition to the aromatic ring. nih.gov Theoretical studies suggest that for the anionic form of MCPA, which is prevalent in most environmental waters, the most likely initial step is the addition of an •OH radical to the aromatic ring. nih.gov This leads to the formation of hydroxylated by-products. nih.gov The primary intermediate by-product identified in studies of the photocatalytic degradation of MCPA is 4-chloro-2-methylphenol (CMP). nih.gov

The half-life (DT50) for MCPA photodegradation can range from several days to months.

Table 4: Photodegradation Half-Life (DT50) of MCPA in Different Environments

| Environment | Half-Life (DT50) | Source(s) |

|---|---|---|

| Soil Surface (Natural Sunlight) | 9 to 67 days | epa.govulster.ac.uk |

| Air (Spray Droplets) | 4.6 days | ulster.ac.uk |

| River Water (Natural Sunlight) | ~14 days | ulster.ac.uk |

Table 5: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| (4-chloro-2-methylphenoxy)acetic acid isooctyl ester | This compound |

| 4-chloro-2-methylphenoxyacetic acid | MCPA |

| Isooctyl alcohol | |

| 4-chloro-2-methylphenol | CMP |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

| 2,4-dichlorophenol | 2,4-DCP |

| 3,5-dichlorocatechol | 3,5-DCC |

| cis-2-dichlorodiene lactone | CDL |

| 2-(2,4-dichlorophenoxy)propionic acid | 2,4-DP |

| α-ketoglutarate |

Environmental Transport and Distribution

The environmental transport and distribution of this compound are governed by its transformation into the parent MCPA acid and the subsequent behavior of the acid in various environmental compartments. The ester form is expected to hydrolyze to the more mobile acid form, which dictates its movement in soil, air, and water.

Soil Sorption and Leaching Potential

The mobility of MCPA in soil is largely dictated by the properties of the soil itself, particularly its organic matter content. Generally, MCPA exhibits a low affinity for soil particles, leading to a high potential for movement. orst.educcme.ca The sorption of MCPA is primarily controlled by the organic components of the soil; as the organic carbon content increases, so does the sorption of MCPA. agriculturejournals.cz Conversely, mobility increases as the organic matter content decreases. canada.cawho.int

Studies have shown that MCPA has low soil-organic-carbon-to-water partitioning coefficients (Koc), generally ranging from 54 to 118 L/kg, which classifies it as having low adsorption to soils and being highly mobile. ulster.ac.uk Other reported Koc values range from 50 to 62 L/kg, also suggesting high mobility. waterquality.gov.aunih.gov This mobility means MCPA is expected to leach readily in most soil types. orst.eduwho.int According to McCall's soil mobility classes, MCPA can be categorized as having very high mobility (Koc < 50) to high mobility (50 < Koc < 150). mdpi.com

The leaching potential of MCPA is considered high. The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's potential to move towards groundwater, has been calculated at values greater than 2.8 for MCPA in some soils, corroborating its significant leaching potential. mdpi.com However, field studies have also indicated that MCPA may not leach appreciably below a soil depth of 15 cm. canada.ca The amount of MCPA leached can be significantly influenced by soil amendments. For instance, in one field study, amending the soil with aged de-oiled two-phase olive mill waste reduced the amount of leached MCPA from 56.9% in unamended soil to 15.9%. nih.gov Desorption studies further support the mobility of MCPA, showing that a large percentage (ranging from 11% to 70%) of the sorbed herbicide can be readily released back into the soil solution, making it available for transport. agriculturejournals.czpjoes.com

Soil Sorption and Mobility Parameters for MCPA

| Parameter | Reported Value | Interpretation | Source |

|---|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | 50 - 118 L/kg | High to Very High Mobility | ulster.ac.ukwaterquality.gov.aunih.govmdpi.com |

| Distribution Coefficient (Kd) | 0.077 - 2.827 L/kg | Low Sorption | agriculturejournals.cz |

| Groundwater Ubiquity Score (GUS) | > 2.8 | High Leaching Potential | mdpi.com |

| Desorption Rate | 11% - 77.5% | Readily Desorbed | agriculturejournals.czpjoes.com |

Volatilization Studies and Atmospheric Dispersion

The potential for volatilization and subsequent atmospheric dispersion is a key factor in the environmental fate of a pesticide. For MCPA, the parent acid form is considered non-volatile, with a very low vapor pressure. epa.govregulations.gov One study noted that MCPA did not volatilize from a heated aqueous solution, further supporting its low volatility. who.int Due to this low volatility, inhalation of MCPA acid in its gaseous phase is not considered a significant route of exposure. regulations.gov

While specific laboratory volatility studies for this compound were not detailed in the reviewed literature, esters of herbicides can sometimes be more volatile than their parent acids. However, the focus of environmental fate assessments for MCPA formulations, including the isooctyl ester, is often on the behavior of the MCPA acid, to which the ester rapidly degrades. regulations.gov Sunlight exposure on plant leaves or in the atmosphere does contribute to the degradation of MCPA. ulster.ac.uk

Runoff and Surface Water Contamination Pathways

Surface water contamination by MCPA is a significant concern, with the primary pathways being agricultural runoff and spray drift during application. ccme.cacanada.ca Due to its high solubility and low adsorption to soil, MCPA is susceptible to being transported from treated land into surface water bodies. ulster.ac.uk This is particularly evident after rainfall events, which can lead to spikes in MCPA concentrations in streams and rivers. ulster.ac.uk Studies in various regions have confirmed the presence of MCPA in surface waters, often linked to application periods and subsequent runoff. ulster.ac.uk

Monitoring studies have detected MCPA in surface water at varying concentrations. For example, a Canadian study of 11 agricultural watersheds reported concentrations ranging from <0.1 µg/L to 1.7 µg/L. waterquality.gov.au In the United States, the highest detected concentration of MCPA in surface water during one assessment was 18.58 µg/L. epa.gov These findings underscore the role of runoff as a critical pathway for the movement of MCPA from agricultural fields to aquatic environments.

Ecotoxicological Assessments in Non-Target Organisms

The assessment of ecotoxicological effects on organisms not targeted by the herbicide is a crucial component of its environmental risk profile. For this compound, these assessments focus on the potential harm to a variety of terrestrial and aquatic life.

Ecological Risk Assessment Methodologies

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) employ specific methodologies to assess the ecological risks of pesticides like MCPA. epa.gov A central part of this process involves calculating Risk Quotients (RQs), which compare the estimated environmental concentration (EEC) of a substance to an ecotoxicological endpoint (e.g., LC50 or EC50). If the RQ exceeds a predetermined Level of Concern (LOC), it indicates a potential risk that may require mitigation measures. epa.gov

These risk assessments are comprehensive, considering various exposure routes and organisms. For aquatic ecosystems, exposure from both runoff and spray drift is modeled using tools like PRZM/EXAMS (Pesticide Root Zone Model/Exposure Analysis Modeling System). epa.gov The assessment for MCPA ester formulations has shown potential risks to certain non-target species. For instance, RQs for freshwater invertebrates exceeded endangered species LOCs in some agricultural scenarios. epa.gov For terrestrial plants, risk analyses indicated that at the highest application rates, LOCs for both endangered and non-endangered species were exceeded, highlighting the high toxicity of phenoxy herbicides to plants. epa.govepa.gov The risk assessment process for non-target microorganisms has been identified as an area needing more standardized methods, as current evaluations are often limited to global tests like nitrogen mineralization. nih.gov

In one study on the non-target aquatic macrophyte Hydrilla verticillata, the environmental risk was evaluated using the ratio of Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC), as well as the Hazard Quotient (HQ) and Hazard Index (HI). nih.govresearchgate.net The results indicated high-risk values, demonstrating negative impacts on the non-target plant. nih.govresearchgate.net

Bioaccumulation Potential and Biomagnification Studies

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. For MCPA, the potential for these processes to occur is considered low. waterquality.gov.au

The potential for a chemical to bioaccumulate is often indicated by its Bioconcentration Factor (BCF), which measures the uptake from water alone. Studies have consistently reported low BCF values for MCPA. A BCF of less than 1 has been reported for the freshwater fish Cyprinus carassius and the snail Lymnea stagnalis. waterquality.gov.au Another study determined a BCF of 1 for trout. nih.gov Generally, the BCF for MCPA is cited as being between 1 and 14. sourcetotap.eu A BCF value below 1,000 is typically not considered to be bioaccumulative. sourcetotap.eu This low potential for bioconcentration suggests that MCPA is unlikely to accumulate significantly in aquatic organisms, and therefore, the risk of biomagnification through the food web is also low. waterquality.gov.ausourcetotap.eu

Bioconcentration Factors (BCF) for MCPA in Aquatic Organisms

| Organism | Reported BCF Value | Source |

|---|---|---|

| Trout | 1 | nih.gov |

| Fish (Cyprinus carassius) | <1 | waterquality.gov.au |

| Snail (Lymnea stagnalis) | <1 | waterquality.gov.au |

| General Aquatic Organisms | 1 - 14 | sourcetotap.eu |

Effects on Aquatic and Terrestrial Non-Target Flora and Fauna

The introduction of this compound into the environment can have significant implications for non-target organisms. As a selective herbicide, its primary impact is on plant life, but its effects extend to a variety of fauna in both aquatic and terrestrial ecosystems. The toxicity of MCPA is highly dependent on its chemical form, with ester formulations such as this compound generally exhibiting greater toxicity to non-target species than the acid or salt forms. waterquality.gov.au This is particularly evident in aquatic environments. waterquality.gov.au

Effects on Aquatic Flora

MCPA is particularly toxic to aquatic plants and algae. waterquality.gov.au The ester forms, including 2-EHE (a compound similar to isooctyl ester), have been shown to be highly effective against aquatic macrophytes and algae. waterquality.gov.auccme.ca Studies on the common duckweed, Lemna gibba, revealed a 14-day EC₅₀ (the concentration that causes a 50% effect) of 0.13 mg/L for MCPA 2-EHE, indicating high toxicity. ccme.ca Similarly, the green alga Selenastrum capricornutum showed a 5-day EC₅₀ of 0.25 mg/L for the same ester. ccme.ca Diatoms have also been found to be sensitive; for instance, the LOEC (Lowest Observed Effect Concentration) for the diatom Navicula pelliculosa was reported as 0.077 mg/L for MCPA 2-EHE. ccme.ca Another diatom, Skeletonema costatum, showed a 5-day EC₅₀ of 0.085 mg/L for the 2-EHE form. ccme.ca In contrast, studies using the MCPA acid form on the green alga Desmodesmus subspicatus found a 3-day EC₅₀ of 529.1 mg/L, while for Lemna minor, the 7-day EC₅₀ based on frond number was 5.4 mg/L. nih.gov

Interactive Table: Toxicity of MCPA Formulations to Aquatic Flora

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|---|

| Lemna gibba (Duckweed) | MCPA 2-EHE | EC₅₀ | 0.13 | 14 days | ccme.ca |

| Lemna minor (Duckweed) | MCPA Acid | EC₅₀ | 5.4 | 7 days | nih.gov |

| Selenastrum capricornutum (Green Alga) | MCPA 2-EHE | EC₅₀ | 0.25 | 5 days | ccme.ca |

| Desmodesmus subspicatus (Green Alga) | MCPA Acid | EC₅₀ | 529.1 | 3 days | nih.gov |

| Navicula pelliculosa (Diatom) | MCPA 2-EHE | LOEC | 0.077 | 5 days | ccme.ca |

Effects on Aquatic Fauna

Research indicates that ester formulations of MCPA are the most toxic to aquatic fauna, including fish and invertebrates. waterquality.gov.auccme.ca The this compound ester has a reported No Observed Effect Concentration (NOEC) of 0.003 mg/L for several fish species, including rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and fathead minnows (Pimephales promelas), as well as for the freshwater invertebrate Daphnia magna. ccme.ca The 2-EHE ester shows a 96-hour LC₅₀ (the concentration that is lethal to 50% of the test organisms) for bluegill sunfish ranging from 3.16 to 4.64 mg/L. ccme.ca For invertebrates, the EC₅₀ for impaired motility in Daphnia magna is 0.28 mg/L for the 2-EHE form. ccme.ca In contrast, the toxicity of MCPA acid and its salt forms to aquatic invertebrates is considerably lower. ccme.casourcetotap.eu For example, the 48-hour LOEC for the sodium salt of MCPA was 10 mg/L for scuds (Gammarus pulex) and isopods (Asellus aquaticus). ccme.ca

Interactive Table: Toxicity of MCPA Formulations to Aquatic Fauna

| Species | Formulation | Endpoint | Value (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | This compound ester | NOEC | 0.003 | - | ccme.ca |

| Bluegill Sunfish (Lepomis macrochirus) | This compound ester | NOEC | 0.003 | - | ccme.ca |

| Bluegill Sunfish (Lepomis macrochirus) | MCPA 2-EHE | LC₅₀ | 3.16 - 4.64 | 96 hours | ccme.ca |

| Fathead Minnow (Pimephales promelas) | This compound ester | NOEC | 0.003 | - | ccme.ca |

| Daphnia magna (Water Flea) | This compound ester | NOEC | 0.003 | - | ccme.ca |

| Daphnia magna (Water Flea) | MCPA 2-EHE | EC₅₀ | 0.28 | - | ccme.ca |

| Gammarus pulex (Scud) | MCPA Sodium Salt | LOEC | 10 | 48 hours | ccme.ca |

Effects on Terrestrial Flora

As a herbicide, MCPA is designed to affect terrestrial plants. It mimics plant growth hormones, leading to uncoordinated growth and disruption, particularly in broadleaf (dicot) species. waterquality.gov.au Its uptake occurs through both roots and leaves, with rapid translocation throughout the plant's tissues. waterquality.gov.auccme.ca Non-target terrestrial plants can be affected by spray drift or runoff, potentially causing damage to desirable broadleaf species in adjacent areas. The potential exists for the herbicide to move from the site of application through volatilization and runoff, which could adversely affect non-target plants through loss of food or cover. epa.gov

Effects on Terrestrial Fauna

The impact of this compound on terrestrial fauna varies among species.

Birds: Specific toxicity studies on birds using MCPA esters like isooctyl or butoxyethyl ester are limited. epa.gov Assessments often rely on data from MCPA acid, assuming that the esters rapidly convert to the acid form in an avian gut. regulations.gov A comparison of acute toxicity studies with bobwhite quail for MCPA and its related compound MCPB suggested an approximately equivalent toxic potential. regulations.gov Generally, the available data indicate that MCPA is practically non-toxic to birds on an acute oral basis. epa.gov However, there is concern that since data is lacking for certain esters, the potential impact on waterfowl, particularly through effects on their aquatic invertebrate food sources, remains an area requiring further investigation. epa.gov

Soil Invertebrates: The effects of MCPA on soil invertebrates appear to be species-dependent. Some research has indicated that MCPA had no significant effect on the total numbers of certain micro-arthropods, even at high application rates. sourcetotap.eu However, other findings suggest that MCPA can be toxic to some soil arthropods, such as causing 100% mortality for the parasitic wasp Aphidius rhopalosiphi at certain application rates, while having no effect on others like the predatory mite Typhlodromus pyri. sourcetotap.eu Pesticides in general are known to alter the growth, reproduction, behavior, and essential enzymes of earthworms. researchgate.net

Analytical Methodologies for Detection and Residue Dynamics

Chromatographic Techniques for MCPA-isooctyl and its Metabolites

The accurate quantification of this compound and its breakdown products, primarily MCPA, necessitates highly sensitive and selective analytical methods. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem (MS/MS) and ultra-performance (UPLC) variants, are the cornerstones of these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a valuable technique for the confirmation and quantification of this compound, although it often requires derivatization to enhance the volatility and thermal stability of the analyte. Phenoxyalkanoic acids and their esters are typically converted into their methyl esters or other volatile derivatives prior to GC-MS analysis. For instance, a common approach involves esterification with methanol (B129727) in the presence of an acid catalyst or using reagents like diazomethane (B1218177) researchgate.netepa.govfao.org. This derivatization ensures efficient separation on GC columns and sensitive detection by MS.

GC-MS methods have been successfully applied for the determination of this compound and its residues in matrices such as wheat and soil egh.net.cnnih.gov. The US Environmental Protection Agency (EPA) Method 615 is applicable to MCPA isooctyl ester in wastewater, utilizing GC, with results reported as the total free acid epa.gov. While GC-MS offers robust identification capabilities due to its characteristic fragmentation patterns, LC-based methods are often preferred for direct analysis without derivatization, especially for ester forms.

Sample Preparation and Extraction Methodologies from Diverse Matrices

Effective sample preparation is critical for the successful analysis of this compound residues, ensuring efficient extraction and removal of interfering matrix components. The choice of methodology depends on the sample matrix, such as plant materials, soil, or water.

Techniques for Plant, Soil, and Water Samples

Common extraction solvents for this compound and its residues from plant and soil matrices include acetonitrile (B52724) and ethyl acetate (B1210297) egh.net.cnnyxxb.cnresearchgate.net. For water samples, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed researchgate.netnih.govnih.gov. SPE, often utilizing hydrophilic-lipophilic balanced (HLB) or C18 sorbent materials, is a popular choice for its efficiency in concentrating analytes and removing matrix interferences from water samples nih.govresearchgate.netnih.gov. The QuEChERS (Quick Easy Cheap Effective Rugged Safe) methodology has also been adapted for the preparation of various food and environmental samples, offering a streamlined approach researchgate.netshimadzu.com.

Hydrolysis Procedures for Total Residue Quantification

To account for the total MCPA-equivalent residues, which include the parent ester and any hydrolyzed forms (e.g., MCPA acid), a hydrolysis step is often incorporated into the analytical workflow. This is because this compound rapidly hydrolyzes to MCPA in environmental and biological systems fao.orgnih.govfao.orgeurl-pesticides.eu. Analytical methods for total residue quantification typically involve an initial extraction followed by hydrolysis using acidic, basic (alkaline), or enzymatic treatments fao.orgnih.govfao.orgdiva-portal.org. Alkaline hydrolysis, commonly performed with sodium hydroxide (B78521) (NaOH), is frequently used to cleave ester bonds and release conjugated forms of MCPA, thereby increasing the measured MCPA content nih.goveurl-pesticides.eudiva-portal.org. This step is essential for accurately reflecting the total herbicide residue present.

Purification and Clean-up Strategies (e.g., Dispersive Solid Phase Extraction, SPE)

Following extraction, purification and clean-up steps are vital to remove co-extracted matrix components that could interfere with chromatographic detection. Solid-phase extraction (SPE) is a predominant technique for this purpose. Various SPE sorbents are utilized, including C18, amino (NH2), and Florisil cartridges, depending on the matrix and target analytes researchgate.netnyxxb.cnresearchgate.net. Dispersive SPE (dSPE) is also employed, often in conjunction with solvent extraction, to rapidly clean up extracts from plant and soil samples egh.net.cnnyxxb.cn. These clean-up procedures ensure cleaner sample extracts, leading to improved chromatographic performance and more reliable quantitative results.

Table 2: Common Sample Preparation and Clean-up Techniques

| Matrix Type | Extraction Solvents | Common Clean-up Techniques | Key Matrices Addressed | Key Reference |

| Plant / Soil | Acetonitrile, Ethyl Acetate | Dispersive SPE (dSPE), SPE (C18, NH2), Florisil SPE | Wheat, Maize, Soil | egh.net.cnnyxxb.cnresearchgate.net |

| Water / Wastewater | Acetonitrile, Methylene Chloride | SPE (HLB, C18), LLE | Surface Water, Wastewater, Drinking Water | researchgate.netnih.govnih.gov |

| General Food | Various | QuEChERS, SPE | Cereals, Curcumin Powder, Carrot Oleoresin | researchgate.netshimadzu.comdiva-portal.org |

Note: This table summarizes common approaches; specific protocols may vary.

Compound List:

this compound

MCPA (2-methyl-4-chlorophenoxyacetic acid)

Quantification, Validation, and Quality Assurance in Residue Analysis

Ensuring the reliability of analytical results involves rigorous validation of methods, including the determination of detection and quantification limits, as well as assessing recovery rates and precision.

Various studies have established sensitive methods for detecting this compound and its primary metabolite, MCPA. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography (HPLC) are commonly utilized techniques.

| Compound | Analytical Method | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |

| This compound | UPLC-MS/MS | Maize | 0.38–1.42 | 1.28–4.76 | benchchem.comnyxxb.cncqvip.com |

| MCPA (metabolite) | UPLC-MS/MS | Maize | 0.38–1.42 | 1.28–4.76 | benchchem.comnyxxb.cncqvip.com |

| This compound | HPLC | Water | 0.41 | 1.25 | tandfonline.com |

| MCPA | HPLC | Wheat, Soil | 0.02 ng (equivalent to <0.01 mg/kg) | 0.01 mg/kg | nih.gov |

| MCPA | RP-HPLC | Formulations | 1.08 mg/L | 3.62 mg/L | nih.gov |

The reported limits of detection and quantification demonstrate the sensitivity of these methods, enabling the accurate measurement of this compound and its residues even at trace levels in complex agricultural samples.

Method validation also involves assessing the accuracy and precision of the analytical procedures through recovery studies, typically by spiking blank samples with known amounts of the analyte.

| Compound | Analytical Method | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD %) | Matrix | Reference |

| This compound | UPLC-MS/MS | 0.01–0.5 | 82–107 | 0.81–8.9 | Maize | benchchem.comnyxxb.cncqvip.com |

| This compound | GC | Not specified | 98–122 | 8.73 (SD) | Not specified | epa.gov |

| This compound | GC | Not specified | 76–119 | 13.68 (SD) | Not specified | epa.gov |

| This compound | HPLC | Not specified | 96.60 | Not specified | Water | tandfonline.com |

| This compound | HPLC-MS/MS/GC-MS | Not specified | 77.0–112.0 | 1.1–9.9 | Wheat, Soil | egh.net.cn |

| MCPA | HPLC | 0.01–0.5 | 87.1–98.2 | 0.604–3.44 | Wheat, Soil | nih.gov |

| MCPA | RP-HPLC | Not specified | 100.10 | 0.06–0.11 | Formulations | nih.gov |

| This compound | GC | Not specified | 89.3 (mean) | 4.3 (SD) | Not specified | epa.gov |

These recovery rates and precision assessments indicate that the analytical methods are generally accurate and reproducible, meeting the requirements for reliable pesticide residue analysis in agricultural commodities and environmental samples.

Field and Laboratory Studies on Residue Dynamics in Agricultural Systems

Understanding how this compound degrades and transforms within the agricultural environment is critical for assessing its environmental fate and potential for carry-over.

Herbicide Resistance Management and Crop Protection Strategies

Characterization of Herbicide Resistance Mechanisms to MCPA-isooctyl

Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov Both mechanisms have been implicated in the evolution of resistance to synthetic auxin herbicides like MCPA.

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein reduces or eliminates the binding of the herbicide to its site of action. researchgate.netusda.gov For synthetic auxin herbicides such as MCPA, the primary targets are auxin-binding proteins, including the F-box proteins (like TIR1/AFB) that are part of the auxin co-receptor complex. illinois.edu These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a deregulation of gene expression and ultimately, uncontrolled growth and plant death. illinois.edu

A notable example of TSR to MCPA has been identified in a Canadian population of green pigweed (Amaranthus powellii). Research on a biotype resistant to MCPA (with a resistance factor of 4.4) did not find evidence for non-target site mechanisms like differences in herbicide absorption, translocation, or metabolism. researchgate.netbiorxiv.orgbiorxiv.org Instead, RNA-sequencing revealed that differentially expressed genes in the resistant population were associated with target site modifications. researchgate.netbiorxiv.org Specifically, a single nucleotide polymorphism (SNP) was identified in the auxin response factor (ARF) 9 gene, causing a leucine (B10760876) to phenylalanine substitution. researchgate.netbiorxiv.org This mutation is thought to disrupt the interaction between ARF9 and other proteins in the auxin signaling pathway, preventing the lethal cascade of events typically induced by MCPA. researchgate.netbiorxiv.org

Table 1: Example of Target-Site Resistance to MCPA

| Weed Species | Resistance Mechanism | Gene/Protein Affected | Consequence |

|---|

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov These are often more complex than TSR and can include reduced uptake, altered translocation (movement within the plant), sequestration of the herbicide in vacuoles, or enhanced metabolic detoxification. nih.govgrowiwm.org Enhanced metabolism is a particularly concerning form of NTSR as it can confer cross-resistance to herbicides from different chemical families. usda.gov This occurs when the resistant plant can more rapidly break down the herbicide into non-toxic metabolites. The key enzyme families involved in herbicide metabolism include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). illinois.edu

Table 2: Documented Non-Target-Site Resistance Mechanisms to MCPA

| Weed Species | NTSR Mechanism | Details |

|---|---|---|

| Hemp-nettle (Galeopsis tetrahit L.) | Reduced Translocation & Enhanced Metabolism | Resistant plants exported less MCPA from the treated leaf to meristems and roots. nih.gov |

Strategies for Mitigating Resistance Development

To preserve the utility of this compound, a proactive and integrated approach to weed management is essential. The goal of these strategies is to reduce the selection pressure for resistant individuals, thereby slowing the evolution of resistance within a weed population.

A fundamental strategy for resistance management is the rotation of herbicides with different modes of action (MOA). hracglobal.com Continuously using herbicides from the same group (Group 4 for synthetic auxins like MCPA) selects for weeds resistant to that specific mode of action. bayer.com By rotating to herbicides with different MOA, weeds that might be resistant to one type of chemistry are controlled by the other, preventing them from setting seed and proliferating. researchgate.net

For example, in a cropping system where this compound is used for broadleaf weed control, a subsequent crop could utilize a herbicide from a different group, such as an ALS inhibitor (Group 2) or a PPO inhibitor (Group 14), assuming the target weeds are susceptible. Research has shown that rotating herbicides with diverse MOAs reduces the selection pressure on weed populations and can delay or prevent resistance development. researchgate.net Furthermore, using herbicide mixtures with different modes of action in the same application can be even more effective than rotation in mitigating resistance evolution. researchgate.net A study demonstrated that a tank mixture of an ALS-inhibitor with a product containing bromoxynil (B128292) (a photosystem II inhibitor - Group 6) and MCPA (Group 4) was more effective at delaying the evolution of ALS-inhibitor resistance than rotating the herbicides over a four-year period. researchgate.net